molecular formula C15H17NO2 B2519170 (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one CAS No. 1396892-82-2

(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2519170
CAS No.: 1396892-82-2
M. Wt: 243.306
InChI Key: NXMWHRRFOFGVPF-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one features a bicyclic scaffold combining a 3-oxa-8-azabicyclo[3.2.1]octane core with a conjugated (E)-3-phenylprop-2-en-1-one moiety. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry and catalysis.

Properties

IUPAC Name

(E)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-15(9-6-12-4-2-1-3-5-12)16-13-7-8-14(16)11-18-10-13/h1-6,9,13-14H,7-8,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMWHRRFOFGVPF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2COCC1N2C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions.

    Introduction of the phenylprop-2-en-1-one moiety: This step involves the coupling of the bicyclic core with a phenylprop-2-en-1-one derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final purification: The crude product is purified using chromatographic techniques, such as column chromatography or recrystallization, to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Automation and process optimization are key to scaling up the synthesis while maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic core or the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is structurally related to tropane alkaloids, which are known for their diverse biological activities. The 8-azabicyclo[3.2.1]octane scaffold is central to many tropane derivatives that exhibit pharmacological properties such as analgesic, anticholinergic, and psychoactive effects.

Tropane Alkaloids

Tropane alkaloids derived from the 8-azabicyclo[3.2.1]octane framework have been extensively studied for their potential therapeutic effects. For instance:

  • Analgesics : Compounds like cocaine and atropine are derived from this scaffold and are known for their pain-relieving properties.
  • Anticholinergics : These compounds can block the action of acetylcholine in the nervous system, making them useful in treating conditions like asthma and motion sickness.

Synthetic Methodologies

The synthesis of (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one has been explored through various innovative methodologies:

Enantioselective Synthesis

Recent studies have focused on enantioselective methods for constructing the bicyclic scaffold:

  • Desymmetrization : Achieving stereochemical control during the synthesis allows for the production of enantiomerically pure compounds, which are crucial for biological testing and therapeutic efficacy.
    MethodologyDescriptionReferences
    DesymmetrizationUsing achiral tropinone derivatives to create stereocenters
    Chiral AuxiliariesEmploying chiral auxiliaries to direct stereochemistry
    Catalytic MethodsUtilizing enantioselective catalysis for improved yields

Research has shown that compounds containing the (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl) moiety exhibit notable biological activities:

Antiviral Properties

Some derivatives have demonstrated antiviral activity, suggesting potential applications in treating viral infections.

Anticancer Activity

Studies indicate that certain analogs of this compound may inhibit cancer cell proliferation, making them candidates for further investigation in oncology.

Case Studies

Several case studies have highlighted the utility of this compound in various research contexts:

Synthesis of Novel Derivatives

A study focused on synthesizing novel tropane derivatives using microwave-assisted methods showed promising results in terms of yield and purity, demonstrating the compound's versatility in synthetic applications .

Pharmacological Testing

Another study evaluated the pharmacological profiles of synthesized derivatives, revealing significant anticholinergic effects comparable to established drugs .

Mechanism of Action

The mechanism of action of (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo Core

a. Hydroxyl and Alkyl Substituents
  • (E)-1-((1R,3R,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)non-2-en-1-one (): Differs by a hydroxyl group at the 3-position and a longer non-2-en-1-one chain.
  • (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Phenylacrylate ():
    • Replaces the ketone with an ester, reducing electrophilicity. The methyl group on nitrogen may sterically hinder interactions with targets .
b. Electron-Withdrawing Groups
  • (1R,5S)-8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene (): Incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling for further derivatization. This contrasts with the target compound’s static phenylpropenone group .

Modifications to the Aromatic Moiety

a. Fluorinated and Heterocyclic Substituents
  • PF-06700841 ():
    • Contains a pyrimidine-pyrazole substituent on a 3,8-diazabicyclo[3.2.1]octane core. This dual TYK2/JAK1 inhibitor highlights how heterocyclic substituents can expand therapeutic utility compared to the phenyl group in the target compound .
b. Chlorophenyl and Benzothiazole Derivatives
  • Methyl (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate ():
    • Chlorine’s electron-withdrawing effects may strengthen hydrophobic interactions in binding pockets, a property absent in the target compound .
  • Tropifexor ():
    • A benzothiazole-oxazole substituent on the bicyclo core enables farnesoid X receptor agonism, demonstrating how complex aromatic systems can redirect biological activity .

Stereochemical and Conformational Differences

  • (S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate (): The (S)-configured hydroxypropanoate introduces chirality, which may influence enantioselective binding. The target compound’s (E)-propenone lacks such stereocenters .
  • Maraviroc (): Features a difluoro-cyclohexane carboxamide group, where fluorine atoms improve membrane permeability. The target compound’s planar propenone may limit similar passive diffusion .

Spectroscopic Characterization

  • IR and Mass Spectrometry ():
    • Ketone carbonyl stretches (~1700 cm⁻¹) and molecular ion peaks are critical for confirming the target compound’s structure. Analogs with esters or boronate groups show distinct spectral signatures .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
(E)-1-((1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one 3-Oxa-8-azabicyclo[3.2.1]octane (E)-3-Phenylprop-2-en-1-one Potential enzyme inhibitor
PF-06700841 3,8-Diazabicyclo[3.2.1]octane Pyrimidine-pyrazole TYK2/JAK1 inhibitor
Tropifexor 8-Azabicyclo[3.2.1]octane Benzothiazole-oxazole Farnesoid X receptor agonist
3-(4-(Trifluoromethyl)phenyl)propan-1-one analog 8-Azabicyclo[3.2.1]octane Trifluoromethylphenyl Enhanced lipophilicity
Maraviroc 8-Azabicyclo[3.2.1]octane Difluoro-cyclohexane carboxamide CCR5 antagonist

Biological Activity

(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one, commonly referred to as compound 1396892-82-2, is a bicyclic organic molecule with potential pharmacological applications. This compound features a unique structural framework combining an azabicyclo system with a phenylpropene moiety, which may influence its biological interactions and therapeutic efficacy.

The molecular formula of the compound is C15H17NO2C_{15}H_{17}NO_{2}, with a molecular weight of 243.30 g/mol. The structure presents a bicyclic system that is hypothesized to interact with various biological targets, particularly in the central nervous system (CNS) and antimicrobial pathways.

PropertyValue
CAS Number1396892-82-2
Molecular Weight243.30 g/mol
Molecular FormulaC15H17NO2
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Preliminary studies suggest that derivatives of bicyclic compounds like this compound may exhibit antimicrobial activity . Similar compounds have shown effectiveness against various bacterial strains, indicating potential for therapeutic use in treating infections .

CNS Activity

The structural characteristics of this compound suggest potential interactions with CNS receptors, which could lead to neuroactive properties . Research on related compounds indicates that modifications in the bicyclic structure can enhance selectivity for specific receptor subtypes, such as opioid receptors .

Structure–Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications can affect biological activity. For instance, changes in substituents on the bicyclic framework can influence binding affinity and selectivity towards target receptors.

Case Studies

  • Kappa Opioid Receptor Antagonists : A study focused on a series of 8-azabicyclo[3.2.1]octane derivatives revealed that specific substitutions could yield potent kappa opioid receptor antagonists with favorable pharmacokinetic profiles . This highlights the potential for this compound to be optimized for similar applications.
  • Antimicrobial Testing : Compounds structurally related to (E)-1-(...) have been subjected to antimicrobial assays against various bacterial strains, yielding promising results that warrant further investigation into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one?

  • Methodology : The synthesis typically involves multi-step organic reactions, including:

  • Functionalization of the azabicyclo[3.2.1]octane scaffold via nucleophilic substitution or condensation reactions.
  • Coupling of the enone moiety (e.g., via Claisen-Schmidt condensation) to introduce the (E)-3-phenylprop-2-en-1-one group.
  • Stereochemical control using chiral auxiliaries or catalysts to ensure the (1R,5S) configuration .
    • Purification : High-pressure liquid chromatography (HPLC) and recrystallization are critical for isolating high-purity products .

Q. How is the stereochemistry of the bicyclic core confirmed experimentally?

  • Techniques :

  • X-ray crystallography (e.g., as demonstrated for analogous compounds in ) provides definitive stereochemical assignments.
  • NMR spectroscopy : Coupling constants (e.g., vicinal JJ-values) and NOE correlations verify spatial arrangements of substituents .
    • Example : For related azabicyclic compounds, C–H coupling constants (e.g., J=8.4HzJ = 8.4 \, \text{Hz}) and torsion angles (e.g., −177.66° for C8–C7–C12–C13) confirm rigid bicyclic conformations .

Q. What analytical methods are used to assess purity and structural integrity?

  • HPLC : Retention time and peak symmetry confirm purity (>95% by area normalization) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₆H₂₀FNO₂ for analogs) .
  • FT-IR : Characteristic peaks (e.g., carbonyl stretches at ~1700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the (E)-configuration of the propenone group influence biological activity?

  • Mechanistic Insight : The (E)-isomer’s planar geometry enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or GPCRs). Computational docking studies (using software like AutoDock) can predict binding modes .
  • Case Study : Analogous compounds with (E)-enones show 3–5× higher inhibitory activity against CYP450 enzymes compared to (Z)-isomers due to optimal spatial alignment .

Q. What strategies optimize reaction yields during azabicyclo[3.2.1]octane functionalization?

  • Key Factors :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.
  • Temperature control : Reactions at 0–5°C minimize side-product formation during sensitive steps (e.g., triazole ring formation) .
  • Catalysis : Pd-mediated cross-coupling reactions enhance regioselectivity for C–N bond formation .
    • Data : For similar bicyclic systems, optimized conditions achieve yields >75% compared to <50% under suboptimal parameters .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Approach :

  • ADMET prediction : Tools like SwissADME calculate logP (~2.5) and topological polar surface area (TPSA ~75 Ų), suggesting moderate blood-brain barrier permeability.
  • Metabolism prediction : CYP3A4 is flagged as a primary metabolizer via molecular docking .
    • Validation : In vitro microsomal assays (e.g., human liver microsomes) confirm half-life (t1/2t_{1/2}) and clearance rates .

Q. What are the challenges in resolving stereochemical contradictions in bicyclic derivatives?

  • Issue : Discrepancies in reported stereochemical outcomes (e.g., vs. 18) may arise from dynamic ring puckering or solvent-induced conformational changes.
  • Resolution :

  • Dynamic NMR : Monitors ring-flipping kinetics at variable temperatures.
  • DFT calculations : Predict lowest-energy conformers (e.g., using Gaussian09) to reconcile experimental data .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Contradictions in stereochemical data ( vs. 18) highlight the need for multi-technique validation.
  • Biological activity predictions should be validated with in vitro assays due to functional group variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.